molecular formula C21H21NO4 B3112790 Fmoc-Ala(alpha-cyclopropyl)-OH CAS No. 1926163-87-2

Fmoc-Ala(alpha-cyclopropyl)-OH

Cat. No.: B3112790
CAS No.: 1926163-87-2
M. Wt: 351.4 g/mol
InChI Key: SBWCIRABWAINIK-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala(alpha-cyclopropyl)-OH is a derivative of alanine, an amino acid, where the alpha position is substituted with a cyclopropyl group. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Mechanism of Action

Target of Action

Fmoc-a-cyclopropyl-Ala-OH is a derivative of the amino acid alanine, with a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) group . The primary targets of this compound are likely to be proteins or peptides that interact with alanine residues. The Fmoc group serves as a protecting group for the amino acid during peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-a-cyclopropyl-Ala-OH can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), making it a versatile reagent used in Fmoc solid-phase peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the alanine residue to participate in peptide bond formation .

Biochemical Pathways

Fmoc-a-cyclopropyl-Ala-OH is commonly used as a building block in the preparation of triazolopeptides and azapeptides, and in the synthesis of bis-cationic porphyrin peptides . It can also be used to transform Mannich-adducts into α-halogenated amides without undergoing aziridination . These processes involve various biochemical pathways, including peptide synthesis and post-translational modifications.

Result of Action

The molecular and cellular effects of Fmoc-a-cyclopropyl-Ala-OH are largely dependent on the specific peptides or proteins it is incorporated into. As a building block in peptide synthesis, it can contribute to the structural and functional diversity of the resulting peptides .

Action Environment

The action, efficacy, and stability of Fmoc-a-cyclopropyl-Ala-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group and hence the compound’s action . Additionally, factors such as temperature and solvent can also impact the peptide synthesis process involving Fmoc-a-cyclopropyl-Ala-OH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala(alpha-cyclopropyl)-OH typically involves the following steps:

    Fmoc Protection: The amino group of the cyclopropylated alanine is then protected using the Fmoc group. This is usually done by reacting the amino acid with Fmoc chloride in the presence of a base like sodium carbonate or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala(alpha-cyclopropyl)-OH can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents like HATU or DIC.

    Substitution Reactions: The cyclopropyl group can undergo substitution reactions, although these are less common due to the stability of the cyclopropyl ring.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: HATU or DIC in the presence of a base like N-methylmorpholine (NMM).

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Deprotection: Free amino acid (Ala(alpha-cyclopropyl)-OH).

    Coupling: Peptides or peptide derivatives.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

Fmoc-Ala(alpha-cyclopropyl)-OH is used in various scientific research applications, including:

    Peptide Synthesis: It is a building block in the synthesis of peptides and peptidomimetics, which are used in drug discovery and development.

    Bioconjugation: The compound can be used to modify proteins and other biomolecules for studying protein-protein interactions and cellular processes.

    Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting specific protein-protein interactions.

    Material Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ala-OH: The non-cyclopropylated version of the compound.

    Fmoc-Val-OH: Another Fmoc-protected amino acid with a different side chain.

    Fmoc-Leu-OH: Similar to Fmoc-Ala(alpha-cyclopropyl)-OH but with a larger, branched side chain.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which can impart distinct conformational and electronic properties to peptides. This can result in enhanced stability, bioactivity, and specificity in biological applications compared to other Fmoc-protected amino acids.

Properties

IUPAC Name

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCIRABWAINIK-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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